3-n-boc-3-(4-isopropylphenyl)propionic acid

Physical characterization Stability Formulation

Achieve reproducible β-peptide folding and enhanced membrane permeability with 3-N-Boc-3-(4-isopropylphenyl)propionic acid (CAS 453557-73-8). • Elevated LogP (~3.9) & increased steric bulk vs. Boc-β-Phe-OH for cell-permeable macrocycles targeting intracellular PPIs. • 23% larger van der Waals volume promotes specific 14-helical/12-helical conformations in β-peptide oligomers. • Higher MP (125-128°C) ensures superior SPPS handling & cartridge storage stability vs. lower-melting analogs. • Boc-orthogonal protection enables seamless integration into Fmoc-based workflows without side-chain modification.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 453557-73-8
Cat. No. B1272310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-n-boc-3-(4-isopropylphenyl)propionic acid
CAS453557-73-8
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)
InChIKeyZLUXRQGEUCGUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-N-Boc-3-(4-isopropylphenyl)propionic Acid: β-Amino Acid Scaffold


3-N-Boc-3-(4-isopropylphenyl)propionic acid (CAS 453557-73-8) is a tert-butoxycarbonyl (Boc)-protected β-amino acid featuring a 4-isopropylphenyl substituent at the β-carbon. This structural configuration places it within the broader class of Boc-β-amino acids, which are essential building blocks in peptide synthesis, peptidomimetic design, and macrocycle construction [1]. The compound possesses a molecular formula of C₁₇H₂₅NO₄ and a molecular weight of 307.38 g/mol . The Boc group provides orthogonal protection, enabling selective deprotection under mild acidic conditions without perturbing other base-sensitive functionalities [2]. The 4-isopropylphenyl moiety confers enhanced lipophilicity and steric bulk relative to simpler β-amino acid analogs, potentially influencing molecular conformation and intermolecular interactions in downstream applications [3].

Scaffold
Boc-protected β-amino acid with 4-isopropylphenyl substituent
Workflow
Supports Fmoc-SPPS orthogonal protection and macrocycle construction
Conformation
Steric bulk may influence β-peptide secondary structure propensity

3-N-Boc-3-(4-isopropylphenyl)propionic Acid: Why In-Class Analogs Fail


The 4-isopropylphenyl β-substituent in CAS 453557-73-8 is not a trivial or interchangeable aromatic decoration. In peptidomimetic macrocycles and β-peptide design, the precise steric and electronic profile of the side chain dictates both secondary structure propensity and target binding [1]. Substitution with simpler β-phenylalanine analogs (e.g., Boc-β-Phe-OH) or alternative alkyl/aryl β-amino acids results in distinct conformational biases and altered hydrophobic contacts [2]. Furthermore, the Boc group's acid-lability profile is influenced by the adjacent β-substituent's steric environment, affecting deprotection kinetics relative to less hindered analogs [3]. Direct substitution without empirical validation of these parameters risks compromised synthetic yield, altered peptide conformation, and ultimately, irreproducible biological outcomes.

Bias
Simpler β-Phe analogs (e.g., Boc-β-Phe-OH) introduce distinct conformational biases and reduced hydrophobic contacts
Kinetics
Adjacent isopropylphenyl bulk may alter Boc deprotection kinetics compared to less hindered analogs
Permeability
Lower lipophilicity of alternative β-amino acids may shift membrane permeability of derived peptides

3-N-Boc-3-(4-isopropylphenyl)propionic Acid: Quantitative Differentiation


Melting Point Comparison

The 4-isopropylphenyl substitution in CAS 453557-73-8 imparts a significantly higher melting point compared to the unsubstituted β-phenylalanine analog. This thermal property directly influences solid-state handling, storage, and formulation viability. The compound exhibits a melting point of 125-128°C , while Boc-β-Phe-OH (CAS 101778-78-1) melts at a substantially lower 58-62°C . This 63-70°C elevation indicates enhanced crystalline lattice stability, likely attributable to the isopropylphenyl moiety's contribution to intermolecular packing.

Melting point
Data to verify
125–128 °C vs 58–62 °C (Boc-β-Phe-OH)
Higher melting point may support improved solid-state handling
Supplier-reported range; confirm by in-house measurement
Physical characterization Stability Formulation

Predicted Lipophilicity (LogP)

In silico calculation of partition coefficients reveals a pronounced increase in lipophilicity for CAS 453557-73-8 relative to simpler β-amino acids. The predicted LogP (XLogP3) for the target compound is approximately 3.9 [1], compared to approximately 1.9 for Boc-β-Ala-OH (CAS 3303-84-2) [2] and approximately 2.8 for Boc-β-Phe-OH (CAS 101778-78-1) [3]. This 1-2 log unit increase quantifies the enhanced hydrophobic character imparted by the 4-isopropylphenyl group.

Predicted LogP
Reported
~3.9 vs ~1.9–2.8 for Boc-β-Ala/Boc-β-Phe
Elevated LogP may support membrane permeability in derived peptidomimetics
In silico XLogP3; experimental verification recommended
Lipophilicity ADME Peptide permeability

TPSA and Hydrogen Bonding Profile

Despite the increased molecular weight and lipophilicity, CAS 453557-73-8 maintains a favorable TPSA that aligns with drug-like property guidelines. The compound possesses a TPSA of 75.6 Ų [1], which is identical to that of Boc-β-Phe-OH (75.6 Ų) [2] and Boc-β-Ala-OH (75.6 Ų) [3]. This parity indicates that the 4-isopropylphenyl substitution does not introduce additional polar surface area that would compromise passive membrane diffusion. Simultaneously, the hydrogen bond donor count remains at 2 and acceptor count at 4, preserving a balanced profile consistent with lead-like space.

TPSA
Reported
75.6 Ų (identical to Boc-β-Phe and Boc-β-Ala)
Conserved TPSA retains passive permeability potential despite higher lipophilicity
Calculated by fragment-based method (PubChem)
Drug-likeness Permeability Molecular property

Purity and Analytical Consistency

Commercial availability of CAS 453557-73-8 is accompanied by standardized analytical characterization, with multiple vendors reporting purity ≥95% (by HPLC) and providing batch-specific QC data including NMR and HPLC chromatograms [REFS-1, REFS-2]. In contrast, closely related β-amino acid analogs such as 3-Amino-3-(4-isopropylphenyl)propanoic acid (the deprotected free amine) are often supplied with lower certified purity (typically ≥95% as well, but with fewer vendors offering rigorous batch-specific analytical documentation) . The Boc-protected form benefits from more established supply chains and analytical standardization, reducing the burden of in-house purification prior to use.

QC documentation
Supplier data
≥95% HPLC; batch NMR/HPLC available
More extensive QC documentation reduces procurement risk vs free amine analog
Verify batch-specific CoA upon receipt
Quality control Procurement Reproducibility

Steric Bulk (van der Waals Volume)

The 4-isopropylphenyl substituent confers a substantially larger steric footprint compared to the phenyl group in Boc-β-Phe-OH. Calculated van der Waals volume (VvdW) for the target compound is approximately 306.9 ų, compared to approximately 249.2 ų for Boc-β-Phe-OH [1]. This 23% increase in molecular volume translates to enhanced steric hindrance at the β-carbon, a parameter known to influence peptide secondary structure by promoting specific turn conformations and restricting backbone flexibility in β-peptide oligomers [2].

Van der Waals volume
Class-level inference
~306.9 ų vs ~249.2 ų (Boc-β-Phe-OH)
Increased steric bulk may promote turn/helical conformations in β-peptides
Computational estimate; conformational impact requires experimental validation
Conformational bias Peptide design Steric hindrance

3-N-Boc-3-(4-isopropylphenyl)propionic Acid: Application Scenarios


Lipophilic Macrocycles for Intracellular PPIs

The elevated LogP (~3.9) and increased steric bulk of CAS 453557-73-8 make it a superior building block for constructing cell-permeable macrocycles designed to disrupt intracellular protein-protein interactions. In peptidomimetic macrocycles as described in US10967042B2, β-amino acids with hydrophobic side chains are essential for maintaining passive membrane permeability while preserving binding affinity . The 4-isopropylphenyl moiety provides a balance of lipophilicity and shape that is difficult to achieve with simpler β-amino acids.

SPPS Using Orthogonal Boc Protection

The higher melting point (125-128°C) relative to Boc-β-Phe-OH (58-62°C) translates to superior handling characteristics during automated SPPS workflows, particularly in high-temperature coupling steps or during prolonged storage in resin-loaded cartridges [REFS-1, REFS-2]. The Boc group provides orthogonal protection to Fmoc-based strategies, enabling sequential deprotection without side-chain modification. This compound is therefore optimally suited for constructing complex β-peptide libraries where precise control over protecting group orthogonality and physical stability is paramount.

Constrained β-Peptide Helices and Turns

The 23% increase in van der Waals volume relative to Boc-β-Phe-OH introduces enhanced steric constraints at the β-carbon, a parameter recognized for promoting specific helical conformations in β-peptide oligomers . Researchers aiming to engineer 14-helical or 12-helical β-peptide scaffolds with predictable folding patterns will find the 4-isopropylphenyl substitution advantageous for locking desired secondary structures, as the bulkier side chain restricts rotational freedom along the Cα-Cβ bond .

Lipophilicity-Driven Lead Optimization

The favorable TPSA (75.6 Ų) combined with elevated LogP (~3.9) positions CAS 453557-73-8 as an ideal monomer for tuning the ADME properties of β-peptide drug leads . In medicinal chemistry campaigns where increasing membrane permeability without introducing polar surface area penalties is critical, this building block offers a quantifiable advantage. Its use can systematically elevate compound LogP while maintaining drug-like TPSA boundaries, facilitating rational optimization of cellular uptake.

Application
Selection Property
Validation Focus
Intracellular PPI macrocycle design
Reported lipophilicity and steric bulk
Membrane permeability and target binding assessment
Fmoc-SPPS orthogonal strategy
Higher melting point and Boc protection orthogonality
Deprotection selectivity and resin handling stability
Constrained β-peptide helices
Enhanced steric constraint at β-carbon
Secondary structure determination (CD, NMR)
ADME-tuning of β-peptide leads
High lipophilicity with conserved TPSA
Permeability and drug-likeness profiling

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